![molecular formula C20H16F3N5O2 B2503656 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2198568-70-4](/img/structure/B2503656.png)

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

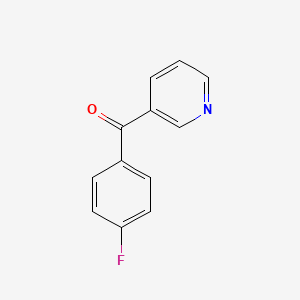

The compound is a derivative of the pyridazinone class, which is known for its pharmacological activities. Pyridazinones are heterocyclic compounds that have been studied for their potential in inhibiting platelet aggregation and lowering blood pressure, as well as for their antimicrobial properties . The specific structure of the compound includes a pyridin-3-yl group and a trifluoromethylpyridine moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the cyclization of hydrazones derived from isonicotinic acid hydrazide with aldehydes and ketones . Another method includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin-3-one derivatives . Cycloaddition reactions, such as those involving pyridine N-imine and alkynyl heterocycles, have also been employed to access related compounds . Microwave-assisted synthesis has been shown to accelerate the preparation of pyridazine derivatives, which could be relevant for the synthesis of the compound .

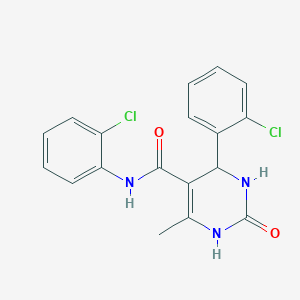

Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by a six-membered ring containing two nitrogen atoms. The presence of substituents like the pyridin-3-yl group and the trifluoromethylpyridine moiety in the compound can influence its electronic properties and, consequently, its reactivity and interaction with biological targets . X-ray crystallographic analysis is often used to determine the precise structure of such compounds .

Chemical Reactions Analysis

Pyridazinone derivatives can participate in various chemical reactions due to their reactive sites. For instance, the enaminone derivative of a pyridazinone can react with aminoazoles to form azolo[1,5-a]pyrimidine derivatives . The reactivity of the pyridazinone ring can also be exploited to create a diverse array of fused azines, which can have significant biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The introduction of electron-withdrawing groups like the trifluoromethyl group can affect the compound's acidity and lipophilicity, which are important factors in drug design . The antimicrobial screening of these compounds suggests that they have the potential to act against microbial pathogens, which is an important aspect of their chemical properties .

Wissenschaftliche Forschungsanwendungen

Applications in Crystal Engineering and Hydrogen-Bonded Structures Compounds with pyridine and related structures have been extensively studied for their ability to chelate metals and create metallotectons, which are crucial for engineering hydrogen-bonded crystals. Such compounds, when reacted with salts of Ag(I), yield cationic chelates analogous to those formed by 2,2′-bipyridine, demonstrating the potential of pyridine derivatives in designing predictable structures held together by coordinative interactions and hydrogen bonds. This application is significant in the development of advanced materials with tailored properties (Duong et al., 2011).

Molecular Docking and In Vitro Screening for Antimicrobial Activities Pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. Such compounds exhibit antimicrobial and antioxidant activities, indicating their potential in pharmaceutical applications and drug discovery processes (Flefel et al., 2018).

Synthesis of Fused Azines and Pyridazin-3-one Derivatives Research into the synthesis of novel classes of pyridazin-3-one derivatives reveals the potential of such compounds in the synthesis of fused azines. These studies not only expand the chemical space of nitrogen-containing heterocycles but also offer insights into their possible applications in developing new therapeutic agents (Ibrahim & Behbehani, 2014).

Water Oxidation Catalysis The development of Ru complexes for water oxidation, utilizing pyridazine derivatives as ligands, underscores the significance of such compounds in catalysis. These complexes exhibit promising properties for oxygen evolution, highlighting the role of pyridine derivatives in environmental and energy-related applications (Zong & Thummel, 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-pyridin-3-yl-2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N5O2/c21-20(22,23)17-5-3-15(9-25-17)19(30)27-10-13(11-27)12-28-18(29)6-4-16(26-28)14-2-1-7-24-8-14/h1-9,13H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTHZAWBXLKTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)